2-[(3-iodobenzyl)oxy]benzaldehyde
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Overview
Description
2-[(3-iodobenzyl)oxy]benzaldehyde: is an organic compound that features both an aldehyde and an ether functional group. The compound is characterized by the presence of an iodine atom on the benzyl group, which is attached to a benzaldehyde moiety through an ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-iodobenzyl)oxy]benzaldehyde typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3-iodobenzyl alcohol with a suitable benzaldehyde derivative under basic conditions to form the benzyl ether. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The benzyl ether is then subjected to oxidation to introduce the aldehyde functional group. Common oxidizing agents used for this purpose include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3-iodobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the benzyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
2-[(3-iodobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-iodobenzyl)oxy]benzaldehyde depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-iodobenzyl)oxy]benzaldehyde
- 3-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde
- 3-ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde
Uniqueness
2-[(3-iodobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the iodine atom and the benzyl ether linkage. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthetic chemistry and research.
Properties
IUPAC Name |
2-[(3-iodophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXLFBFHKHEYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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